molecular formula C10H10F3NO B7827649 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

货号: B7827649
分子量: 217.19 g/mol
InChI 键: YUAWGGOYRXDHGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The trifluoromethoxy group attached to the isoquinoline ring enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in medicinal chemistry and pharmaceutical research.

化学反应分析

Types of Reactions

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and reduced isoquinoline derivatives .

科学研究应用

Orexin Receptor Antagonism

TFM-THIQ derivatives have been investigated as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has therapeutic implications for sleep disorders and obesity. Research indicates that TFM-THIQ compounds can effectively inhibit orexin receptors, suggesting their potential use in treating conditions such as narcolepsy and obesity-related disorders .

Anti-Cancer Activity

Recent studies have highlighted the role of TFM-THIQ in cancer therapy. Compounds derived from tetrahydroisoquinoline structures have been shown to exhibit selective estrogen receptor degradation (SERD) activity, which is crucial for managing hormone-dependent cancers like breast cancer. These compounds can circumvent resistance mechanisms associated with traditional therapies by degrading the estrogen receptor . The efficacy of TFM-THIQ in this context is supported by preclinical data demonstrating its ability to reduce tumor growth in estrogen receptor-positive models.

Pain Management

TFM-THIQ derivatives have been explored for their analgesic properties. Their mechanism involves modulation of sodium channels, particularly Nav1.7, which plays a critical role in pain signaling pathways. Inhibiting this channel can lead to effective pain relief without the side effects associated with conventional analgesics . This positions TFM-THIQ as a promising candidate for developing new pain management therapies.

Anticonvulsant Properties

Research has also indicated that TFM-THIQ analogs possess anticonvulsant activity. Studies involving maximal electroshock models have shown that these compounds can significantly reduce seizure activity, suggesting their potential use in treating epilepsy and other seizure disorders .

Antimicrobial Activity

TFM-THIQ has demonstrated antimicrobial properties against various pathogens. Its derivatives have been tested for antifungal and antibacterial activities, showing promising results against strains such as E. coli and specific fungi . The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethoxy group enhance the antimicrobial potency of these compounds.

Plant Disease Management

In agricultural research, TFM-THIQ derivatives have been synthesized and evaluated for their efficacy against plant pathogens. For instance, certain derivatives exhibited high inhibitory activity against Pythium recalcitrans, a significant pathogen affecting crops. The most potent compounds showed effective preventive efficacy in vivo, making them candidates for developing new agrochemicals .

Summary of Findings

The applications of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline span multiple domains within medicinal chemistry and pharmacology:

Application AreaKey FindingsPotential Impact
Orexin Receptor AntagonismEffective inhibition of orexin receptorsTreatment for sleep disorders and obesity
Anti-Cancer ActivitySERD activity leading to reduced tumor growthNew therapies for hormone-dependent cancers
Pain ManagementModulation of Nav1.7 sodium channelsDevelopment of novel analgesics
Anticonvulsant PropertiesSignificant reduction in seizure activityPotential treatments for epilepsy
Agricultural ApplicationsHigh efficacy against phytopathogensDevelopment of new agrochemicals

作用机制

The mechanism of action of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor activity by interacting with receptor subunits .

相似化合物的比较

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which provides a distinct scaffold for drug design and development. The trifluoromethoxy group further enhances its chemical properties, making it a versatile compound in various research fields .

生物活性

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that tetrahydroisoquinolines possess potent effects against various bacterial strains and fungi, suggesting a potential for development into antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer properties of tetrahydroisoquinoline derivatives. For instance, one study demonstrated that specific analogues showed promising antiproliferative activity against cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. It has been suggested that these compounds may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The trifluoromethoxy group significantly enhances its potency and metabolic stability compared to other structural analogues.

Comparative Analysis Table

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer5.1 - 22.08Enzyme inhibition
Analog AAntimicrobialNot specifiedDisruption of cell wall synthesis
Analog BAnticancer10 - 30Apoptosis induction

Study on Antimalarial Activity

A notable case study explored the antimalarial activity of tetrahydroisoquinoline derivatives against Plasmodium falciparum. The study found that certain structural modifications led to enhanced potency against resistant strains of malaria without cytotoxic effects on mammalian cells .

Clinical Implications

Clinical trials are underway to evaluate the efficacy of tetrahydroisoquinoline derivatives in treating various cancers and infectious diseases. Early results suggest that these compounds could be effective alternatives or adjuncts to existing therapies due to their unique mechanisms of action and favorable safety profiles .

属性

IUPAC Name

6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWGGOYRXDHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。